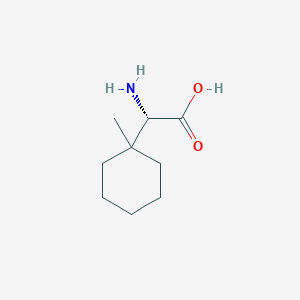
(S)-2-amino-2-(1-methylcyclohexyl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(S)-2-amino-2-(1-methylcyclohexyl)acetic acid” is a chemical compound with the CAS Number: 1796905-12-8 . It has a molecular weight of 207.7 . The compound is also known as 2-amino-2-(1-methylcyclohexyl)acetic acid hydrochloride .
Molecular Structure Analysis
The molecular structure of “this compound” contains a total of 29 bonds, including 12 non-H bonds, 1 multiple bond, 2 rotatable bonds, 1 double bond, and 1 six-membered ring . It also contains 1 aliphatic carboxylic acid and 1 aliphatic primary amine .Physical And Chemical Properties Analysis
“this compound” is a powder at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the sources I accessed.Aplicaciones Científicas De Investigación
Synthesis and Characterization
(S)-2-amino-2-(1-methylcyclohexyl)acetic acid and its derivatives are used in synthesizing various compounds. One study involved synthesizing Schiff base ligands using this amino acid and their reaction with metal ions to form coordination compounds. These were screened for antioxidant properties and xanthine oxidase inhibitory activities, indicating potential applications in therapeutic treatments (Ikram et al., 2015).
Metabolism and Biochemistry
The compound has been identified in metabolic studies. For instance, its derivatives, cis- and trans-4-hydroxycyclohexylacetic acid, were found in the urine of a child and her mother, suggesting a role in human metabolism and potential applications in understanding metabolic disorders (Niederwieser, Wadman & Danks, 1978).
Pharmaceutical Applications
This compound derivatives have been studied for their pharmaceutical potential. For example, amino methyl cyclohexane carboxylic acid, a related compound, was found to be a potent inhibitor of plasminogen activation, suggesting its use as an antifibrinolytic agent in clinical settings (Andersson et al., 2009).
Chemical Analysis and Environmental Applications
In another study, this compound derivatives were used in the chemical analysis of phytohormones, phytotoxins, and volatile organic compounds in plants. This highlights its role in environmental and agricultural research (Schmelz et al., 2003).
Neuropharmacology
The compound has also been investigated in neuropharmacology. For example, 1-aminocyclopropanecarboxylates, structurally similar to this compound, have been studied for their potential as antidepressant and anxiolytic agents in animal models (Trullás et al., 1991).
Corrosion Inhibition
Amino acids, including those related to this compound, have been explored for their corrosion inhibition properties. This research suggests potential applications in materials science and engineering (Kaya et al., 2016).
Safety and Hazards
The compound is associated with several hazard statements including H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and using protective gloves/protective clothing/eye protection/face protection (P280) .
Propiedades
IUPAC Name |
(2S)-2-amino-2-(1-methylcyclohexyl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-9(7(10)8(11)12)5-3-2-4-6-9/h7H,2-6,10H2,1H3,(H,11,12)/t7-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKVWUXSBUSFWDO-SSDOTTSWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCCC1)C(C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CCCCC1)[C@@H](C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

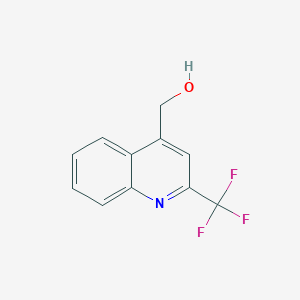
![2-Bromoimidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B2867889.png)
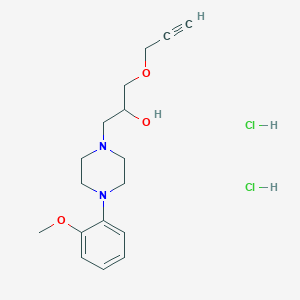

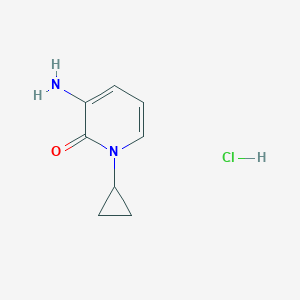
![3-methyl-2-oxo-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2867897.png)

![1-[4-[(1S)-1-Hydroxyethyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2867899.png)
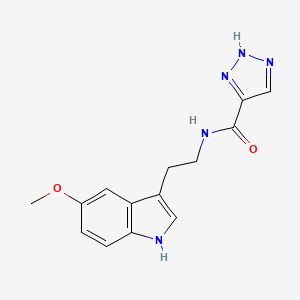
![N-Methyl-N-[2-(3-oxopiperazin-1-yl)ethyl]prop-2-enamide](/img/structure/B2867902.png)
![3-[3-Cyano-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]propanoic acid](/img/structure/B2867904.png)
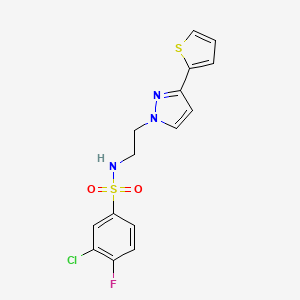

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(3-phenyl-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl)sulfanyl]acetamide](/img/structure/B2867910.png)